In vitro studies have shown that O-Desethyl-Belnacasan can inhibit the release of IL-1β, a pro-inflammatory cytokine, from human peripheral blood mononuclear cells (PBMCs) and whole blood [1]. The inhibitory concentration 50 (IC50) values, which indicate the concentration required to inhibit 50% of the target molecule, were reported to be 0.67 µM for PBMCs and 1.9 µM for whole blood [1].
[1] O-DESETHYL-BELNACASAN - Inxight Drugs - National Center for Advancing Translational Sciences,
VRT-043198 is a synthetic organic compound that serves as a potent and selective inhibitor of caspase-1, a crucial enzyme involved in the inflammatory response. It is derived from the prodrug belnacasan (VX-765), which undergoes metabolic conversion to yield VRT-043198. The compound is characterized by its ability to inhibit the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), making it a candidate for therapeutic applications in various inflammatory diseases .
VRT-043198 acts primarily through the inhibition of caspase-1, which is responsible for processing pro-inflammatory cytokines. The compound's mechanism involves the formation of a covalent bond with the active site cysteine residue of caspase-1, effectively blocking its activity. This reaction is facilitated by the aldehyde functionality that is generated from the prodrug form, allowing for a potent electrophilic attack on the enzyme .
VRT-043198 exhibits significant biological activity by reducing cytokine secretion in response to lipopolysaccharide stimulation in various models. In vivo studies have demonstrated its efficacy in decreasing disease severity and inflammatory mediator expression in conditions such as rheumatoid arthritis and skin inflammation. The compound has shown IC50 values of approximately 0.67 nM for IL-1β release from peripheral blood mononuclear cells, indicating high potency .
The synthesis of VRT-043198 involves several steps, starting from the prodrug VX-765. Key steps include:
The synthesis can be summarized as follows:
VRT-043198 has potential applications in treating inflammatory diseases due to its ability to inhibit cytokine release. It has been studied for use in conditions such as:
Its role in modulating inflammatory responses makes it a significant candidate for further clinical development.
Studies have shown that VRT-043198 interacts specifically with caspase-1 and related caspases, demonstrating selectivity over other proteases. Its ability to inhibit IL-1β and IL-18 release highlights its potential as a therapeutic agent in managing conditions driven by these cytokines. Interaction studies have also indicated that VRT-043198 can ameliorate neurocognitive deficits associated with surgical stress by restoring neurotrophic factor expression .
VRT-043198 shares structural and functional similarities with several other compounds that inhibit caspase activity or modulate inflammatory pathways. Here are some notable compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
VX-765 (Belnacasan) | Prodrug form of VRT-043198 | Requires metabolic conversion to become active |
Ac-YVAD-cmk | Caspase inhibitor | Non-selective, broader target range |
Z-VAD-fmk | Pan-caspase inhibitor | Less specificity; affects multiple caspases |
MCC950 | NLRP3 inflammasome inhibitor | Targets a different pathway than VRT-043198 |
VRT-043198 stands out due to its high selectivity for caspase-1 and its specific action on pro-inflammatory cytokines, making it particularly valuable in therapeutic contexts where modulation of inflammation is critical .
VRT-043198 demonstrates exceptionally potent inhibition kinetics against caspase-1, with measured inhibition constant (Ki) values of 0.8 nanomolar for interleukin-converting enzyme/caspase-1 [3] [4] [5]. The compound exhibits competitive inhibition characteristics, forming a reversible covalent interaction with the active site cysteine residue [6] [7]. In biochemical assays utilizing the fluorogenic substrate Ac-LEHD-AMC, VRT-043198 displays an IC50 value of 0.204 nanomolar against caspase-1, confirming its remarkable potency [6].
The inhibition kinetics follow a time-dependent mechanism involving initial non-covalent binding followed by covalent modification of the catalytic cysteine (Cys285) [7] [8]. The aldehyde functionality of VRT-043198 acts as an electrophilic warhead that forms a thiohemiacetal intermediate upon nucleophilic attack by the sulfur atom of Cys285 [6] [9] [7]. This covalent interaction mimics the tetrahedral intermediate formed during natural substrate processing, effectively blocking the catalytic cycle [8].
Kinetic studies demonstrate that VRT-043198 exhibits substrate-like binding characteristics, engaging the enzyme through multiple contact points that extend beyond the immediate active site [6] [10]. The compound's binding affinity is enhanced by hydrogen bonding interactions with key residues including His237, Ser339, and Arg341 [8] [11]. These interactions contribute to the formation of a stable enzyme-inhibitor complex with slow dissociation kinetics, resulting in prolonged enzyme inhibition [12] [7].
VRT-043198 demonstrates remarkable selectivity for inflammatory caspases, particularly caspase-1 and caspase-4, over executioner and initiator caspases [1] [3] [6]. The compound exhibits a Ki value of 0.6 nanomolar for caspase-4, indicating nearly equipotent inhibition of these two inflammatory caspases [3] [4] [5]. This selectivity profile reflects the structural similarities between caspase-1 and caspase-4 active sites, which share conserved binding determinants that distinguish them from other caspase family members [13] [14].
The selective binding is achieved through specific recognition of the inflammatory caspase active site architecture [6] [15]. Unlike executioner caspases (caspase-3, -6, -7), which possess smaller S2 and S4 binding pockets due to bulky aromatic residues, inflammatory caspases accommodate the peptidic scaffold of VRT-043198 through enlarged substrate binding subsites [16] [17]. The compound's selectivity is further enhanced by its preferential recognition of the WEHD tetrapeptide specificity motif characteristic of inflammatory caspases [16].
VRT-043198 shows 100- to 10,000-fold selectivity against executioner caspases (caspase-3, -6, -7), demonstrating IC50 values greater than 10 micromolar for these enzymes [1] [3] [6]. This remarkable selectivity ensures that the compound specifically targets inflammatory pathways without interfering with apoptotic cell death mechanisms mediated by executioner caspases [15] [18]. The selectivity profile makes VRT-043198 particularly valuable for dissecting the distinct biological roles of inflammatory versus apoptotic caspases [2] [19].
The molecular basis for VRT-043198's specificity for caspase-1 and caspase-4 lies in the shared structural features of their active sites and substrate recognition mechanisms [10] [13]. Both enzymes belong to the inflammatory caspase subfamily and exhibit similar tetrapeptide specificity preferences, particularly for the WEHD and LEVD sequences [16]. The active sites of these caspases contain enlarged S2 and S4 binding pockets that accommodate the bulky peptidic scaffold of VRT-043198 [17].
Critical binding determinants include the positioning of key arginine residues (Arg179 and Arg341 in caspase-1) that form salt bridge interactions with the carboxylate moiety of VRT-043198 [6] [11]. These electrostatic interactions are conserved between caspase-1 and caspase-4, contributing to the compound's dual specificity [10]. The aldehyde warhead of VRT-043198 forms covalent S,O-hemiacetal bonds with the catalytic cysteine residues (Cys285 in caspase-1, corresponding cysteine in caspase-4), establishing irreversible enzyme inhibition [7] [20].
The specificity for inflammatory caspases is further reinforced by the absence of steric clashes that would occur in executioner caspase active sites [17]. Executioner caspases possess bulky tryptophan residues at position 348 and extended loop regions that narrow their substrate binding pockets, preventing effective accommodation of VRT-043198 [17]. Additionally, the compound's peptidic framework matches the extended substrate recognition surface characteristic of inflammatory caspases, which require longer peptide substrates for optimal activity [10] [16].
Comprehensive kinetic analysis reveals a distinct selectivity profile for VRT-043198 across the caspase family, with preferential inhibition of inflammatory caspases over other family members [6]. The compound demonstrates exceptional potency against caspase-1 (Ki = 0.8 nM) and caspase-4 (Ki = 0.6 nM), establishing these as the primary targets [3] [4] [5]. This near-equipotent inhibition reflects the high degree of active site conservation between these inflammatory caspases [13] [14].
Against other caspase family members, VRT-043198 shows significantly reduced potency. The compound exhibits IC50 values of 10.6 nanomolar for caspase-5, 3.3 nanomolar for caspase-8, and 5.07 nanomolar for caspase-9 [6]. These values represent 13- to 25-fold selectivity relative to caspase-1, indicating moderate cross-reactivity with certain initiator and effector caspases. Importantly, VRT-043198 demonstrates greater than 10,000-fold selectivity against the major executioner caspases (caspase-3, -6, -7), with IC50 values exceeding 10 micromolar [6].
The selectivity pattern extends to other caspase family members, with IC50 values of 66.5 nanomolar for caspase-10 and 58.5 nanomolar for caspase-14 [6]. These represent 326- and 287-fold selectivity relative to caspase-1, respectively, demonstrating the compound's ability to discriminate between closely related enzymes. The high selectivity for inflammatory caspases over executioner caspases is particularly significant, as it enables specific targeting of inflammatory pathways without interfering with apoptotic processes [15] [18].
Caspase | IC50 (nM) | Ki (nM) | Selectivity vs Caspase-1 |
---|---|---|---|
Caspase-1 | 0.204 | 0.8 | 1x |
Caspase-3 | >10000 | N/A | >49000x |
Caspase-4 | 14.5 | 0.6 | 71x |
Caspase-5 | 10.6 | N/A | 52x |
Caspase-6 | >10000 | N/A | >49000x |
Caspase-7 | >10000 | N/A | >49000x |
Caspase-8 | 3.3 | N/A | 16x |
Caspase-9 | 5.07 | N/A | 25x |
Caspase-10 | 66.5 | N/A | 326x |
Caspase-14 | 58.5 | N/A | 287x |
The structural determinants underlying VRT-043198's inhibitory activity encompass both the peptidic recognition elements and the electrophilic warhead functionality [6] [21]. The compound's peptidic scaffold, derived from the optimized VX-765 framework, establishes key binding contacts within the extended substrate recognition site of caspase-1 [6]. These interactions include hydrogen bonding with His237, hydrophobic contacts with the S2 and S4 binding pockets, and electrostatic interactions with arginine residues [8] [11].
The aldehyde warhead represents the critical electrophilic component responsible for covalent enzyme modification [6] [9]. Upon binding, the aldehyde carbon undergoes nucleophilic attack by the sulfur atom of Cys285, forming a tetrahedral thiohemiacetal intermediate [7] [8]. This covalent interaction is stabilized by the oxyanion hole formed by backbone amide groups of Cys285 and Gly238, which accommodate the negative charge developed during the reaction [8]. The resulting S,O-hemiacetal bond effectively locks the inhibitor in the active site, preventing substrate access and enzyme turnover [7].
Molecular modeling studies reveal that VRT-043198 adopts a conformation that closely mimics the transition state formed during natural substrate processing [6] [21]. The aldehyde functionality positions the inhibitor to form optimal contacts with the catalytic triad, while the peptidic framework engages the extended substrate recognition surface [6]. Key structural determinants include the positioning of the carboxylate group to form salt bridges with Arg179 and Arg341, and the orientation of hydrophobic side chains to complement the S2 and S4 binding pockets [6] [11].
The selectivity determinants arise from subtle differences in active site architecture between caspase family members [17]. Inflammatory caspases possess enlarged binding pockets that accommodate the bulky peptidic scaffold of VRT-043198, while executioner caspases contain narrower binding sites due to bulky aromatic residues and extended loop regions [17]. These structural differences enable VRT-043198 to achieve high selectivity for its target enzymes while maintaining potent inhibitory activity [6] [15].
Mechanism Component | Description |
---|---|
Binding Mode | Reversible covalent inhibition |
Covalent Interaction | S,O-hemiacetal with Cys285 |
Active Site Target | Catalytic cysteine residue (Cys285) |
Warhead Functionality | Aldehyde electrophile |
Hemiacetal Formation | Thiohemiacetal intermediate |
Transition State Mimicry | Transition state 1 (TS1) analog |
Key Binding Contacts | Peptidic scaffold interactions |
Selectivity Determinant | Active site architecture differences |